
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide, also known as BFAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BFAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. One of the key targets of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide is the protein kinase CK2, which has been shown to play a role in cancer cell growth and proliferation. By inhibiting CK2 activity, N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide. One area of interest is the development of new cancer therapies based on N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide and other small molecules that target CK2. Another potential direction is the study of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide and its potential applications in various fields of research.
Synthesemethoden
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-bromo-2-fluoroaniline, which is then reacted with 1-naphthol to form the intermediate product. The final step involves the reaction of the intermediate product with acetic anhydride to form N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been used in a variety of scientific research studies due to its ability to modulate the activity of certain proteins and enzymes. One area of research where N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been particularly useful is in the study of cancer. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyloxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C18H13BrFNO2 |
|---|---|
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H13BrFNO2/c19-13-8-9-16(15(20)10-13)21-18(22)11-23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22) |
InChI-Schlüssel |
DGUOKJIODXGWEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)Br)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





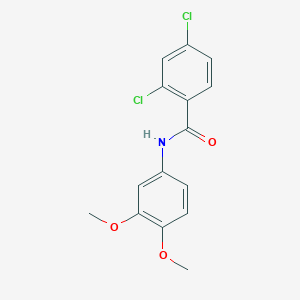
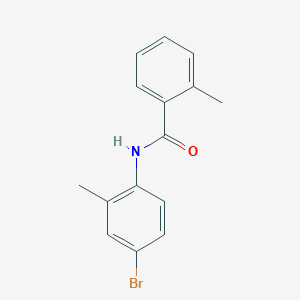


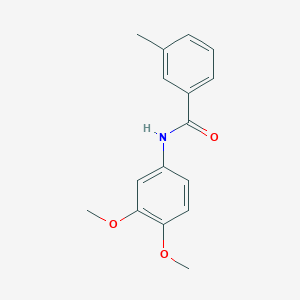
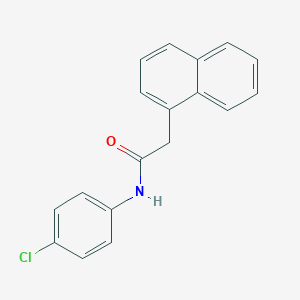
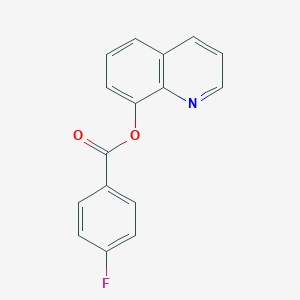
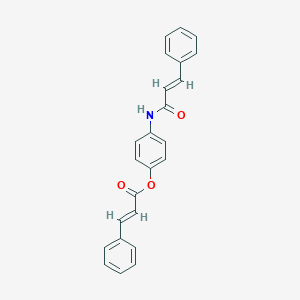
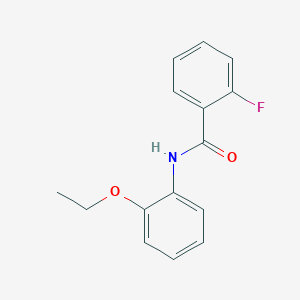
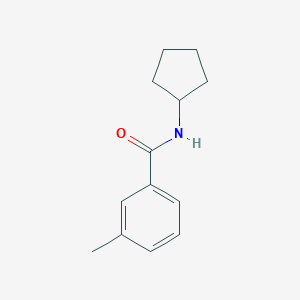
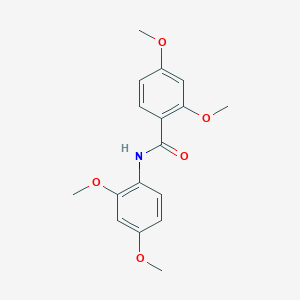
![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)